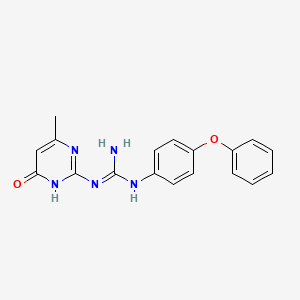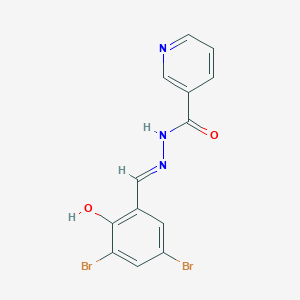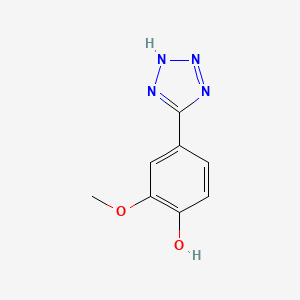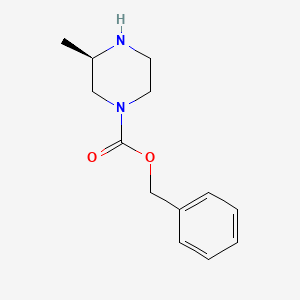
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” were not found, related compounds such as 2-cyanoprop-2-yl 3-phenoxybenzoate have been synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .Aplicaciones Científicas De Investigación
Overview of 1,3,4-Oxadiazole Derivatives
The compound 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one belongs to the class of 1,3,4-oxadiazole derivatives, which have attracted significant interest due to their broad spectrum of biological activities. The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle, is notable for its occurrence in various molecules with therapeutic potential. These derivatives demonstrate a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, antihypertensive, antiparasitic, and antiviral effects. Their peculiar structure facilitates effective binding with different enzymes and receptors in biological systems, leading to diverse bioactivities. The versatility of 1,3,4-oxadiazole derivatives is underscored by their applications in medicinal chemistry for the treatment of various ailments, underscoring their significant development value (Verma et al., 2019).
Metal-Ion Sensing and Photoluminescence
Beyond pharmacological activities, 1,3,4-oxadiazole derivatives exhibit promising applications in material science, such as metal-ion sensing and development of photoluminescent materials. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make these molecules suitable for developing chemosensors. These applications extend the utility of 1,3,4-oxadiazole compounds beyond pharmacology into areas like analytical chemistry and materials science, highlighting their broad applicability and potential for innovation in various fields (Sharma et al., 2022).
Synthesis and Drug Development
The synthesis of 1,3,4-oxadiazole derivatives and their exploration for drug development remains a focal area of research. These compounds have been identified as potential scaffolds for the design of new therapeutic agents, thanks to their diverse biological activities and the ability to act as surrogates (bioisosteres) for carboxylic acids, carboxamides, and esters. The exploration of 1,3,4-oxadiazole cores in drug development is driven by their efficacy and reduced toxicity, presenting a promising avenue for creating more effective medicinal agents (Rana et al., 2020).
Antimicrobial Properties
Recent research has underscored the antimicrobial properties of 1,3,4-oxadiazole derivatives, highlighting their potential as novel antimicrobial agents. The development of new structures containing the 1,3,4-oxadiazole ring has shown promise in overcoming antimicrobial resistance, a growing global health concern. The activity of these compounds often surpasses that of existing antibiotics, indicating their potential as effective drugs for treating microbial infections (Glomb & Świątek, 2021).
Propiedades
IUPAC Name |
3-(3-phenoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14-15-13(16-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFZAZNYRCRSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate](/img/structure/B1436611.png)


![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436616.png)
![2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436617.png)
![5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1436619.png)

![2-[(2,4-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436622.png)
![4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436624.png)


